molecular formula C21H19NO2S B5798623 N-(4-methoxyphenyl)-4-[(phenylthio)methyl]benzamide

N-(4-methoxyphenyl)-4-[(phenylthio)methyl]benzamide

Cat. No. B5798623
M. Wt: 349.4 g/mol
InChI Key: TUWRHUOHHAMCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-4-[(phenylthio)methyl]benzamide, commonly known as MPTB, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of scientific research. MPTB belongs to the class of benzamide derivatives and is known for its unique chemical structure that gives it distinct biochemical and physiological properties.

Mechanism of Action

The mechanism of action of MPTB involves its ability to inhibit the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. MPTB has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects
MPTB has been shown to have a number of biochemical and physiological effects in various studies. In cancer cells, MPTB has been shown to inhibit the activity of specific enzymes involved in cell growth and proliferation, leading to a decrease in cancer cell viability. In the brain, MPTB has been shown to modulate the activity of specific neurotransmitters, which may contribute to its potential therapeutic effects in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MPTB has several advantages for use in laboratory experiments, including its high purity and stability. However, one of the limitations of MPTB is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on MPTB. One area of research is the development of more efficient synthesis methods to improve yield and purity. Another area of research is the investigation of MPTB's potential therapeutic applications in other fields, such as cardiovascular disease and infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of MPTB and its potential side effects.
Conclusion
In conclusion, MPTB is a unique chemical compound that has shown promising results in various fields of scientific research. Its potential therapeutic applications in cancer therapy and neurodegenerative diseases make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of MPTB involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-mercaptotoluene in the presence of a base to yield the desired product, MPTB. The synthesis of MPTB has been optimized to achieve high yields and purity, making it a suitable compound for further scientific research.

Scientific Research Applications

MPTB has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the key areas of research has been in the field of cancer therapy, where MPTB has shown promising results in inhibiting the growth of cancer cells. MPTB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(4-methoxyphenyl)-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S/c1-24-19-13-11-18(12-14-19)22-21(23)17-9-7-16(8-10-17)15-25-20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWRHUOHHAMCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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